molecular formula C9H15NO2S B1612108 N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide CAS No. 287923-89-1

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide

Katalognummer B1612108
CAS-Nummer: 287923-89-1
Molekulargewicht: 201.29 g/mol
InChI-Schlüssel: FEALMIYDTDFJBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide involves the reaction of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide with epichlorohydrin. The resulting product is an N-(oxiran-2-ylmethyl) (glycidyl) derivative .


Molecular Structure Analysis

The molecular structure of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide consists of a bicyclic framework with an attached methanesulfonamide group. The exact arrangement of atoms can be visualized using computational tools or X-ray crystallography .


Chemical Reactions Analysis

Upon reaction with 2-(chloromethyl)oxirane in the presence of tetramethylammonium iodide, N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide yields a group of cage-like N-(oxiran-2-ylmethyl)sulfonamides. Additionally, a specific derivative, N-(exo-5,6-epoxybicyclo[2.2.1]heptan-endo-2-ylmethyl)-4-nitro-N-(oxiran-2-ylmethyl)benzenesulfonamide, can be synthesized by oxidation of oxiran-2-ylmethyl norbornene derivative with peroxy acids .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide is involved in various chemical synthesis processes. For instance, it has been used in the synthesis of N-(oxiran-2-ylmethyl) (glycidyl) derivatives, demonstrating its utility in forming cage-like compounds through reactions with epichlorohydrin. These processes include epoxidation and aminolysis, with the regioselectivity of these transformations analyzed through spectroscopic methods (Palchikov, Prid’ma, & Kas’yan, 2014). Additionally, the synthesis and oxidation of camphor-10-sulfonic acid amides have been explored using bicyclo[2.2.1]hept-5-en-endo-2-ylmethanamines, highlighting the compound's role in creating structurally diverse sulfonamides (Kas’yan et al., 2009).

Structural and Spectroscopic Studies

The structure and self-association of derivatives of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide in solution have been studied using IR spectroscopy and quantum chemical methods. Such studies are crucial for understanding the molecular behavior of these compounds in different environments (Sterkhova, Moskalik, & Shainyan, 2014).

Catalysis and Asymmetric Synthesis

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide derivatives have been used in catalytic asymmetric synthesis. For example, 1,3-Azole derivatives of 2-aminocyclohexanecarboxylic acid, including N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide, serve as bidentate ligands in metal-mediated catalytic asymmetric synthesis (Wipf & Wang, 2002).

Neurotropic Activity

The compound has also been explored for its neurotropic effects. For instance, water-soluble cage sulfonamides derived from N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)methanesulfonamide have been synthesized and evaluated for their analgesic and tranquilizing activities, showing significant potential in this area (Palchikov, 2014).

Zukünftige Richtungen

Future studies could explore the reactivity of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide with various nucleophiles, as well as its potential applications in synthetic chemistry or pharmaceutical research .

Eigenschaften

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2S/c1-13(11,12)10-6-9-5-7-2-3-8(9)4-7/h2-3,7-10H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEALMIYDTDFJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CC2CC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595263
Record name N-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide

CAS RN

287923-89-1
Record name N-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a dry 500 ml round bottom flask equipped with a magnetic stirrer, condenser and an addition funnel was added 75 ml of dry distilled tetahydrofuran, 32 g (0.41 moles) of pyridine and 50 g (0.41 moles) of norbornyl amine. The reaction mixture was cooled to 0° C. To the mixture was added via the additional funnel 47 g (0.41 moles) of methanesulfonyl chloride and the reaction mixture was stirred overnight. The reaction mixture was filtered to remove the pyridinium hydrochloride salt and the filtrate was rotovaped to remove tetrahydrofuran, resulting in a solid. The solid was dissolved in diethylether, and the resulting solution was extracted several times with deionized water. After treating with decolorizing carbon and drying over anhydrous sodium sulfate, the solution was filtered and the solvent was removed by rotary evaporation. The solid product was recrystallized from toluene and dried under reduced pressure in 76% yield, mp 60-62° C. The product was identified by 1H and 13C NMR and IR spectroscopy.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into a dry 500 ml round bottom flask equipped with a magnetic stirrer, condenser and an addition funnel was added 75 ml of dry distilled tetrahydrofuran, 32 g (0.41 moles) of pyridine and 50 g (0.41 moles) of norbornyl amine. The reaction mixture was cooled to 0° C. To the mixture was added via the additional funnel 47 g (0.41 moles) of methanesulfonyl chloride and the reaction mixture was stirred overnight. The reaction mixture was filtered to remove the pyridinium hydrochloride salt and the filtrate was rotovaped to remove tetrahydrofuran, resulting in a solid. The solid was dissolved in diethylether, and the resulting solution was extracted several times with deionized water. After treating with decolorizing carbon and drying over anhydrous sodium sulfate, the solution was filtered and the solvent was removed by rotary evaporation. The solid product was recrystallized from toluene and dried under reduced pressure in 76% yield, mp 60-62° C. The product was identified by 1H and 13C NMR and IR spectroscopy.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide
Reactant of Route 6
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.